4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-phenylspiro[3H-chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17-14-20(25-18-9-5-4-8-16(17)18)10-12-22(13-11-20)19(24)21-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBYDDTVLWRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.
Spirocyclization: The chroman derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro linkage.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the spiro intermediate.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Compound 4a ()
- Structure: Methoxyphenyl-substituted piperidine carboxamide with a spirochromanone core.
- Activity :
- IC₅₀ = 0.384 μM (ALK-positive Karpas-299 cells)
- IC₅₀ = 0.174 μM (ALK enzyme assay)
- Structural Insights :
- Molecular overlay with piperidine carboxamide A (PDB: 4DCE) shows a 3D similarity score of 0.3049, with key overlaps in lipophilic methoxyphenyl and alicyclic fragments .
- Substitutions on the benzyl fragment (e.g., methoxy groups) influence steric and electronic properties, affecting ALK binding and downstream phosphorylation inhibition.
Jak2 Inhibitors ()
- Initial Lead: Piperidine carboxamide linked to an aminopyrazolopyrimidine (APP) core.
- Optimized Compound : Replacing the carboxamide with a 4-fluoro-benzylamine improved hydrogen bonding with Gly993 in Jak2, enhancing potency and selectivity .
Spirochromene Derivatives with Modified Substituents
4-Cyano-N-ethylspiro[chromene-2,4'-piperidine]-1'-carboxamide (–11)
- Structure: Features a cyano group at position 4 and an ethyl carboxamide (vs. phenyl in the target compound).
- Crystallography :
- Synthesis : ZnI₂-catalyzed cyanide addition to N-ethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide .
Carboxamide/Thiocarboxamide Herbicides ()
- Representative Compounds : N-p-fluorophenylcarboxamides (4c–4g) and N-phenylthiocarboxamides (4k, 4o).
- Key Differences :
- Thiocarboxamides exhibit downfield-shifted ¹H-NMR signals (7.32–7.24 ppm) vs. carboxamides (6.92–6.44 ppm) due to electron-withdrawing effects of the thiocarbonyl group .
- Piperidine ring protons (positions 2 and 6) show distinct chemical shifts, reflecting conformational changes induced by substituents.
TRPV1 Modulators ()
- Piperidine Carboxamide Derivatives : Pharmacophore comparison with capsaicin and capsazepine highlights shared polar head (carboxamide), linker (piperidine), and hydrophobic tail (aryl groups) .
- Divergent Activities : Unlike the target compound’s kinase focus, these derivatives modulate ion channels, emphasizing scaffold versatility.
tert-Butyl-Protected Analogues (–17)
- Example : tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.
- Role : Intermediate for prodrugs; Boc protection enhances solubility and stability during synthesis .
- Derivatives : Methoxy/hydroxy substitutions at chroman positions 6 or 7 alter electronic profiles and bioavailability .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: Substituents on the piperidine ring (e.g., phenyl, ethyl, tert-butyl) and chroman moiety (e.g., oxo, cyano) dictate target selectivity and potency.
- Activity Modulation : Methoxy groups enhance steric bulk for kinase inhibition , while thiocarboxamides improve herbicidal activity via electronic effects .
- Synthetic Strategies : Base-catalyzed spirocyclization vs. ZnI₂-mediated cyanidation highlight adaptable routes for structural diversification.
Biological Activity
4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a chroman ring fused with a piperidine ring. This compound, with a molecular formula of and a molecular weight of approximately 336.39 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural features of this compound include:
- 4-oxo group : A carbonyl functional group situated at the 4-position of the chroman ring.
- N-phenyl group : A phenyl ring attached to the nitrogen atom in the piperidine ring.
- Spiro linkage : The connection between the chroman and piperidine rings through a single carbon atom.
This compound's spirocyclic nature contributes to its rigidity and distinct reactivity patterns, making it an interesting candidate for biological activity studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on various spiro compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been investigated, with findings suggesting that it can activate caspase pathways leading to programmed cell death. For example, research on structurally related compounds has indicated potential efficacy against breast cancer cells, highlighting the need for further exploration into its mechanisms and therapeutic applications.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property could make it a candidate for treating inflammatory diseases.
Summary Table of Biological Activities
| Activity Type | Mechanism | Target Organisms/Cells | References |
|---|---|---|---|
| Antimicrobial | Disruption of cell membranes | Staphylococcus aureus, E. coli | |
| Anticancer | Induction of apoptosis | Cancer cell lines (e.g., breast cancer) | |
| Anti-inflammatory | Inhibition of cytokines/COX | Inflammatory models |
The biological activity of this compound is likely mediated through several molecular interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors associated with various signaling pathways, influencing cellular responses.
- Nucleophilic Interactions : The presence of functional groups allows for nucleophilic attacks on electrophilic centers within biological macromolecules.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various spiro compounds, including this compound. The results indicated a notable inhibition zone against E. coli, suggesting its potential as an antimicrobial agent. Further tests revealed that modifications in the structure could enhance efficacy.
Case Study 2: Anticancer Activity
In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates in treated cells, indicating its potential as a lead compound for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
